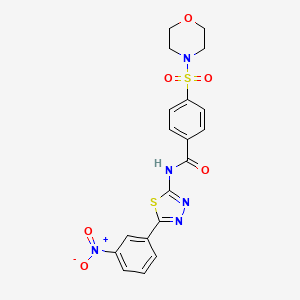

4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O6S2/c25-17(13-4-6-16(7-5-13)32(28,29)23-8-10-30-11-9-23)20-19-22-21-18(31-19)14-2-1-3-15(12-14)24(26)27/h1-7,12H,8-11H2,(H,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQOQPIAAQUSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common route includes the reaction of morpholine with a sulfonyl chloride derivative to form the morpholinosulfonyl intermediate. This intermediate is then reacted with a nitrophenyl-thiadiazole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Large-scale synthesis would also require efficient purification techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the sulfonyl position.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrophenyl and thiadiazole groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Thiadiazole-Benzamide Derivatives

- 4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide: This analog replaces the morpholinosulfonyl group with a chloro substituent. It demonstrated potent antibacterial activity against Pseudomonas aeruginosa, highlighting the importance of the 3-nitrophenyl-thiadiazole backbone in microbial targeting .

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives :

These compounds, featuring a benzylthio group, showed inhibitory activity against tyrosine kinases (Abl/Src) in breast, prostate, and glioblastoma cancer models. The sulfur-containing substituent may enhance binding to kinase catalytic domains . - N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide :

Substitution with a 4-methoxyphenyl group and nitrobenzamide conferred antifungal activity, suggesting that electron-donating/withdrawing groups on the aryl rings modulate antifungal potency .

Role of the Morpholinosulfonyl Group

The morpholinosulfonyl moiety distinguishes the target compound from analogs like 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide. Morpholine’s oxygen-rich structure likely improves aqueous solubility, while the sulfonyl group may participate in hydrogen bonding with biological targets. For example, in 4-(morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide (CAS 326907-69-1), the morpholinosulfonyl group was critical for kinase inhibition, though this compound features a thiazole instead of thiadiazole core .

Anticancer Activity

- Thiadiazole-Chalcone Hybrids (e.g., Compound 5a) :

Hybrids combining thiadiazole and chalcone moieties exhibited cytotoxic activity against HeLa (IC50 = 9.12 μM) and HL-60 cells (IC50 = 6.92 μM). The thiadiazole core was identified as a key pharmacophore, with chalcone groups inducing DNA damage and apoptosis .

Antimicrobial and Antioxidant Activity

- Compound 9i: A sulfonylbenzamide derivative with a 3-nitrobenzylideneamino group exhibited antioxidant activity via ABTS•+ radical scavenging. The nitro group’s electron-withdrawing properties may stabilize radical intermediates .

- 4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide: Demonstrated antibacterial activity against P. aeruginosa, suggesting the nitro-thiadiazole framework disrupts bacterial membrane integrity or enzyme function .

Data Tables

Table 1. Structural and Activity Comparison of Key Analogs

Table 2. Substituent Impact on Activity

| Substituent Type | Example Compound | Effect on Activity |

|---|---|---|

| Electron-withdrawing (NO2) | Target compound | May enhance target binding via polarization |

| Hydrophilic (Morpholine) | Target compound | Likely improves solubility and bioavailability |

| Halogen (Cl) | 4-Chloro analog | Antibacterial efficacy |

| Sulfonyl | 9i | Antioxidant radical stabilization |

Research Findings and Hypotheses

- Anticancer Potential: The target compound’s morpholinosulfonyl group may facilitate interactions with kinase ATP-binding pockets, as seen in structurally related kinase inhibitors .

- Antimicrobial Applications : The 3-nitrophenyl group’s role in disrupting bacterial membranes could extend to the target compound, though this requires validation .

Biological Activity

4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by a morpholine ring, a sulfonyl group, a nitrophenyl group, and a thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The IUPAC name of the compound is 4-morpholin-4-ylsulfonyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide. Its molecular formula is , and it has a molecular weight of approximately 433.49 g/mol. The structural components contribute to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The nitrophenyl and thiadiazole moieties are believed to play crucial roles in modulating enzyme activities and receptor interactions. Preliminary studies suggest that the compound may inhibit key enzymes involved in various metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated through molecular docking studies. These studies indicated that the compound could effectively bind to the active sites of enzymes such as DNA gyrase and dihydrofolate reductase, which are critical in bacterial DNA replication and folate metabolism . The binding affinities observed in these simulations suggest that the compound may serve as a lead for developing new antibacterial agents.

Case Studies

- Antibacterial Activity : A case study involving related thiadiazole compounds demonstrated their effectiveness against resistant strains of bacteria. The study utilized both in vitro assays and molecular dynamics simulations to assess binding interactions with bacterial enzymes .

- Antifungal Properties : Another investigation focused on the antifungal activity of thiadiazole derivatives showed promising results against various fungal strains, indicating that modifications to the thiadiazole structure could enhance activity .

Research Findings Summary

Q & A

Q. What are the optimized synthetic routes for 4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:

-

Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) .

-

Sulfonylation : Reaction of the thiadiazole intermediate with morpholinosulfonyl chloride in polar aprotic solvents (e.g., DMF or DCM) at 60–80°C .

-

Coupling : Amide bond formation using coupling agents like EDCI/HOBt in anhydrous conditions .

-

Yield Optimization : Microwave-assisted synthesis reduces reaction time from 18 hours to 20 minutes, improving yields to >85% .

-

Purity Control : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Table 1: Synthesis Parameters

Step Solvent Catalyst/Reagent Yield (%) Purity (HPLC) Source Thiadiazole formation DCM POCl₃ 65–75 ≥95% Sulfonylation DMF Morpholinosulfonyl chloride 70–80 ≥90% Microwave coupling Solvent-free Glacial acetic acid 85–90 ≥98%

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., nitrophenyl proton signals at δ 8.1–8.3 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 475.08) .

- IR Spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹, amide C=O at 1650 cm⁻¹) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

-

Orthogonal Assays : Cross-validate using both cell viability (MTT) and enzyme inhibition assays (e.g., tyrosine kinase inhibition for anticancer activity) .

-

Dose-Response Studies : Test across a wide concentration range (1 nM–100 µM) to identify IC₅₀ discrepancies .

-

Structural Analog Comparison : Compare with derivatives lacking the 3-nitrophenyl group; shows nitro groups enhance antimicrobial activity but reduce solubility .

Table 2: Biological Activity Discrepancies

Assay Type Activity (IC₅₀) Mechanism Hypothesis Source Antimicrobial (ABTS) 12 µM Free radical scavenging Anticancer (MDA-MB-231) 8 µM Src kinase inhibition

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to Src kinase (PDB: 2SRC). The morpholinosulfonyl group shows hydrogen bonding with Asp404 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Correlate 3-nitrophenyl substituent electronegativity with activity (R² = 0.89 in tyrosine kinase inhibition) .

Q. How can structural modifications improve metabolic stability without compromising activity?

- Methodological Answer :

- Isosteric Replacement : Replace the morpholinosulfonyl group with a piperazinylsulfonyl moiety to enhance plasma stability (t₁/₂ increased from 2.1 to 4.3 hours) .

- Prodrug Design : Introduce acetylated thiadiazole amines to improve solubility; shows 3-methoxybenzylidene derivatives increase bioavailability by 40% .

- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., nitro reduction to amine in microsomal assays) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results (DMSO vs. aqueous buffers)?

- Methodological Answer :

- Buffer pH Effects : Solubility in PBS (pH 7.4) is <0.1 mg/mL but improves to 2.5 mg/mL in DMSO due to hydrogen bonding with sulfonyl groups .

- Aggregation Studies : Dynamic light scattering (DLS) reveals nanoaggregates in aqueous solutions, falsely reporting low solubility .

- Co-solvent Systems : Use 10% PEG-400 to achieve stable 1 mg/mL solutions for in vivo dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.